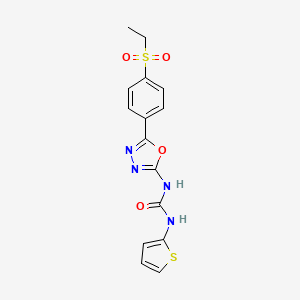

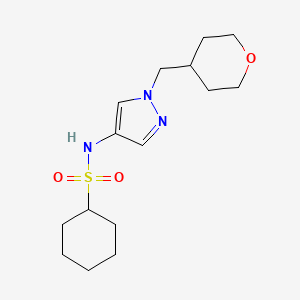

![molecular formula C10H7ClF3N3O2 B2944776 Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260243-50-2](/img/structure/B2944776.png)

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

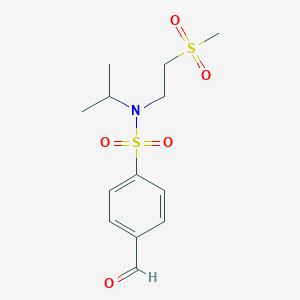

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1260243-50-2 . It has a molecular weight of 293.63 . This compound is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis involves a three-step reaction starting with these precursors . The use of deep eutectic solvents (DES) in the synthesis process provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H7ClF3N3O2/c1-2-19-9(18)5-4-15-17-6(10(12,13)14)3-7(11)16-8(5)17/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.63 . The NMR spectrum of a similar compound provides insights into its physical and chemical properties .科学的研究の応用

Novel Fluorescent Molecule and Herbicide Potential

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is highlighted in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives. Remarkably, this compound has been discovered as a novel fluorescent molecule, exhibiting significantly stronger fluorescence intensity compared to its methyl analogue. This characteristic suggests potential applications in fluorescent labeling and molecular imaging. Additionally, derivatives of this compound have shown promising activity as inhibitors of the monocotyledonous Echinochloa crus-galli L. Beauv, indicating a potential use as herbicides that are more active than their methyl analogues (Wu et al., 2006).

Synthesis of Biologically Interesting Derivatives

A novel two-step synthesis approach has been developed to create trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from this compound. This method leverages the unique reactivity of the compound for efficient C–O bond activation, resulting in a library of new fluorinated pyrazolo[1,5-a]pyrimidines. These derivatives are of biological interest, suggesting potential applications in medicinal chemistry and drug development (Jismy et al., 2018).

Anticancer and Antimicrobial Activities

Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including those derived from this compound, has revealed significant anticancer and anti-5-lipoxygenase activities. These compounds have been synthesized and tested for their potential as anticancer and antimicrobial agents, highlighting the versatility and therapeutic potential of this compound-based derivatives in addressing various diseases (Rahmouni et al., 2016).

作用機序

Target of Action

The primary targets of MFCD28016911 are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .

Mode of Action

It is known that pyrimidine derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that MFCD28016911 may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

As such, the impact of these properties on the bioavailability of MFCD28016911 is currently unknown .

Result of Action

Based on the known activities of pyrimidine derivatives, it is possible that this compound may have antiviral, anticancer, antioxidant, and antimicrobial effects .

特性

IUPAC Name |

ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3O2/c1-2-19-9(18)5-4-15-17-6(10(12,13)14)3-7(11)16-8(5)17/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTCQPKLGVQZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

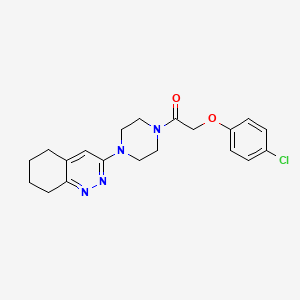

![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

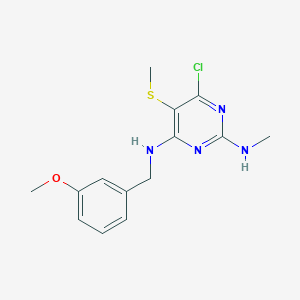

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)

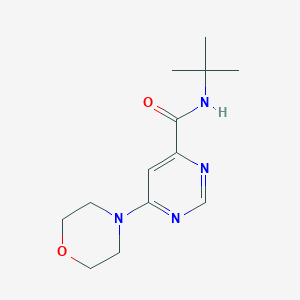

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2944709.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)